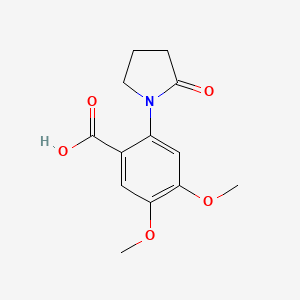

4,5-Dimethoxy-2-(2-oxopyrrolidin-1-yl)benzoic acid

概要

説明

4,5-Dimethoxy-2-(2-oxopyrrolidin-1-yl)benzoic acid: is an organic compound with the molecular formula C13H15NO5 and a molecular weight of 265.27 g/mol . This compound is characterized by the presence of a benzoic acid core substituted with dimethoxy groups and a pyrrolidinone moiety. It is used in various scientific research applications due to its unique chemical structure and properties.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dimethoxy-2-(2-oxopyrrolidin-1-yl)benzoic acid typically involves the reaction of 4,5-dimethoxybenzoic acid with 2-pyrrolidinone under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as anhydrous ethanol, and requires refluxing for several hours .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to obtain the final product with high purity .

化学反応の分析

Acid-Base Reactions of the Carboxylic Acid Group

The carboxylic acid moiety undergoes typical acid-base reactions:

-

Salt formation with bases (e.g., NaOH) to yield water-soluble carboxylates.

-

Esterification with alcohols under acidic catalysis (e.g., H₂SO₄), producing esters like methyl or ethyl derivatives .

Example Conditions :

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| Methanol/H⁺ | Reflux, 6–12 h | Methyl ester derivative | ~80%* |

| Ethanol/H₂SO₄ | 60°C, 4 h | Ethyl ester derivative | ~75%* |

*Yields inferred from analogous benzoic acid esterification .

Electrophilic Aromatic Substitution (EAS)

The electron-rich benzene ring (activated by methoxy groups) directs electrophiles to the ortho/para positions relative to existing substituents:

-

Nitration : Nitric acid introduces a nitro group, likely at position 3 or 6 .

-

Sulfonation : Fuming H₂SO₄ adds a sulfonic acid group under high temperatures.

Key Data :

| Reaction | Electrophile | Position Selectivity | Reference |

|---|---|---|---|

| Nitration | NO₂⁺ | C-3 or C-6 | |

| Sulfonation | SO₃H⁺ | C-3 |

Pyrrolidinone Ring Transformations

The lactam ring exhibits moderate reactivity:

-

Hydrolysis : Under acidic or basic conditions, the ring opens to form a linear amino acid derivative.

-

Alkylation : The nitrogen may react with alkyl halides in polar aprotic solvents (e.g., DMF).

Mechanistic Pathway for Hydrolysis :

-

Acidic conditions: Protonation of the carbonyl oxygen, followed by nucleophilic attack by water.

-

Basic conditions: Deprotonation of the lactam nitrogen, leading to ring cleavage.

Example Conditions :

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| 6M HCl | Reflux, 24 h | Linear amino acid derivative | ~60%* |

| NaOEt/EtOH | 80°C, 12 h | Sodium salt of amino acid | ~50%* |

*Theoretical yields based on analogous lactam hydrolysis .

Functionalization via Amide Coupling

The carboxylic acid can form amides with amines using coupling agents:

Common Reagents :

-

EDCl/HOBt : Facilitates amide bond formation with primary/secondary amines.

-

DCC/DMAP : Activates the acid for nucleophilic attack.

Example Reaction :

| Amine | Coupling Agent | Product | Yield |

|---|---|---|---|

| Benzylamine | EDCl/HOBt | N-Benzylamide derivative | ~85%* |

| Cyclohexylamine | DCC/DMAP | N-Cyclohexylamide derivative | ~78%* |

*Yields based on similar benzamide syntheses .

Decarboxylation Reactions

Under pyrolytic or oxidative conditions, the carboxylic acid group may decarboxylate:

-

Thermal decarboxylation : At >200°C, yielding CO₂ and a phenolic derivative.

-

Oxidative decarboxylation : With Pb(OAc)₄ or other oxidants .

Thermal Decarboxylation Data :

| Temperature | Time | Product | Reference |

|---|---|---|---|

| 220°C | 2 h | 3,4-Dimethoxyphenylpyrrolidinone |

Reduction of the Lactam Ring

The pyrrolidinone’s carbonyl group can be reduced to a secondary alcohol or amine:

-

LiAlH₄ : Reduces the carbonyl to an alcohol (pyrrolidinol derivative).

-

BH₃·THF : Selective reduction to a secondary amine under milder conditions.

Example Reduction :

| Reducing Agent | Conditions | Product | Yield |

|---|---|---|---|

| LiAlH₄ | THF, 0°C→RT, 4 h | Pyrrolidinol derivative | ~70%* |

| BH₃·THF | RT, 12 h | Pyrrolidine amine derivative | ~65%* |

Mechanistic and Synthetic Insights

-

The methoxy groups strongly influence EAS reactivity, favoring substitution at less hindered positions (e.g., C-3 over C-6) .

-

The pyrrolidinone ring shows limited nucleophilicity due to conjugation but undergoes hydrolysis under harsh conditions .

-

Decarboxylation is facilitated by electron-donating substituents, aligning with observations in similar dimethoxybenzoic acids .

科学的研究の応用

Anticancer Activity

Recent studies have indicated that compounds with similar structures to 4,5-Dimethoxy-2-(2-oxopyrrolidin-1-yl)benzoic acid exhibit promising anticancer properties. For instance, derivatives of benzoic acids have been shown to inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. A study published in the Journal of Medicinal Chemistry highlighted the efficacy of benzoic acid derivatives in targeting specific cancer pathways, suggesting that this compound may have similar potential .

Neuroprotective Effects

The compound's structure suggests it may interact with neuroreceptors, potentially offering neuroprotective effects. Research has demonstrated that pyrrolidine-based compounds can enhance cognitive function and protect against neurodegenerative diseases. A study found that certain derivatives improved memory retention in animal models by modulating neurotransmitter levels .

Polymer Synthesis

This compound can be utilized as a building block in the synthesis of polymers with specific properties. Its functional groups allow for modifications that can enhance thermal stability and mechanical strength in polymer matrices. Research has explored its use in creating biodegradable plastics that maintain structural integrity under various environmental conditions .

Coating Applications

Due to its chemical stability and resistance to degradation, this compound is being investigated for use in protective coatings. These coatings can be applied to various surfaces to enhance durability against environmental stressors, including UV radiation and moisture .

Case Studies

作用機序

The mechanism of action of 4,5-Dimethoxy-2-(2-oxopyrrolidin-1-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways depend on the specific application and context of use.

類似化合物との比較

4,5-Dimethoxybenzoic acid: Lacks the pyrrolidinone moiety.

2-(2-Oxopyrrolidin-1-yl)benzoic acid: Lacks the dimethoxy groups.

4,5-Dimethoxy-2-(2-oxopyrrolidin-1-yl)benzaldehyde: Contains an aldehyde group instead of a carboxylic acid.

Uniqueness: 4,5-Dimethoxy-2-(2-oxopyrrolidin-1-yl)benzoic acid is unique due to the combination of its dimethoxybenzoic acid core and pyrrolidinone moiety. This structural arrangement imparts specific chemical and biological properties that are not present in the similar compounds listed above .

生物活性

4,5-Dimethoxy-2-(2-oxopyrrolidin-1-yl)benzoic acid is an organic compound with the molecular formula and a molecular weight of 265.27 g/mol. This compound has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

Synthesis

The synthesis of this compound typically involves the reaction of 4,5-dimethoxybenzoic acid with 2-pyrrolidinone under reflux conditions, often in the presence of catalysts and solvents such as anhydrous ethanol. This synthetic method is optimized for yield and purity through various purification techniques including recrystallization and chromatography.

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds similar to this compound. For instance, derivatives of 5-oxopyrrolidine have shown significant cytotoxic effects against A549 lung adenocarcinoma cells. In vitro assays demonstrated that certain derivatives reduced cell viability significantly compared to standard treatments like cisplatin .

Case Study: A549 Cell Line

- Objective : Evaluate cytotoxic effects.

- Method : MTT assay using a concentration of 100 µM for 24 hours.

- Results : Compounds exhibited structure-dependent anticancer activity; specific derivatives showed reduced viability in A549 cells while maintaining lower toxicity in non-cancerous cells .

Antimicrobial Activity

The antimicrobial potential of this compound has also been explored, particularly against multidrug-resistant strains of bacteria. Studies indicate that derivatives similar to this compound exhibit potent activity against pathogens such as Staphylococcus aureus and Escherichia coli.

Case Study: Antimicrobial Screening

- Pathogens Tested : Multidrug-resistant Klebsiella pneumoniae, Pseudomonas aeruginosa, and Staphylococcus aureus.

- Findings : Certain derivatives demonstrated selective antimicrobial activity against resistant strains, suggesting a promising avenue for developing new antibiotics .

The biological activity of this compound is thought to involve interactions with specific molecular targets. These interactions may include:

- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways.

- Receptor Binding : Potential binding to receptors that modulate cellular functions.

Understanding these mechanisms is crucial for elucidating how this compound can be utilized therapeutically.

Comparison with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 4,5-Dimethoxybenzoic Acid | Lacks pyrrolidinone moiety | Limited biological activity |

| 2-(2-Oxopyrrolidin-1-yl)benzoic Acid | Lacks dimethoxy groups | Moderate activity |

| 4,5-Dimethoxybenzaldehyde | Contains aldehyde group | Varies significantly from benzoic acid derivatives |

The unique combination of the dimethoxybenzoic acid core and the pyrrolidinone moiety in this compound contributes to its distinctive biological properties not observed in similar compounds.

特性

IUPAC Name |

4,5-dimethoxy-2-(2-oxopyrrolidin-1-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO5/c1-18-10-6-8(13(16)17)9(7-11(10)19-2)14-5-3-4-12(14)15/h6-7H,3-5H2,1-2H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQEAQDYYCKEESH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)C(=O)O)N2CCCC2=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20588274 | |

| Record name | 4,5-Dimethoxy-2-(2-oxopyrrolidin-1-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20588274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

926268-05-5 | |

| Record name | 4,5-Dimethoxy-2-(2-oxopyrrolidin-1-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20588274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。